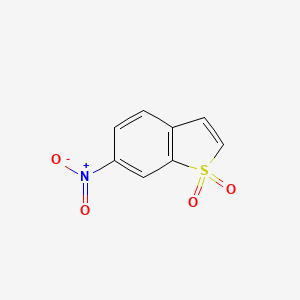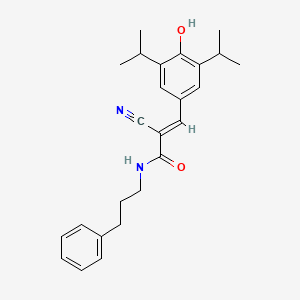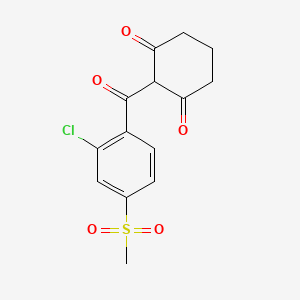
磺胺硝喃
描述
Sulfanitran is a sulfonamide antibiotic used in the poultry industry . It is a component of Novastat, Polystat, and Unistat, which are brand names of feed additives for chickens used to control Coccidioides spp .
Synthesis Analysis
Sulfanitran is a sulfonamide, which has a common structure of an unsubstituted amine on the benzene ring and a sulfonamide group parallel to the amine . The nitrogen of the sulfonyl amine group is designated as N1, and the nitrogen in the para-amino group is denoted as N4 . Sulfonamides are N-substituted derivatives of sulfanilamide that inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid during the folate metabolic cycle .Molecular Structure Analysis
The molecular formula of Sulfanitran is C14H13N3O5S . Its molecular weight is 335.34 g/mol . The IUPAC name is N - [4- [ (4-nitrophenyl)sulfamoyl]phenyl]acetamide . The InChI is InChI=1S/C14H13N3O5S/c1-10 (18)15-11-4-8-14 (9-5-11)23 (21,22)16-12-2-6-13 (7-3-12)17 (19)20/h2-9,16H,1H3, (H,15,18) .Chemical Reactions Analysis
Sulfanitran, like other sulfonamides, can result in residues in the foods of animal origin . A rapid and efficient multi-residue analytical method was developed to screen and confirm 31 sulfonamides in livestock samples in a single run, using ultra-high-performance liquid chromatography combined with comprehensive mass spectrometric approaches .Physical And Chemical Properties Analysis
Sulfanitran has a molecular weight of 335.34 g/mol . Its molecular formula is C14H13N3O5S . The IUPAC name is N - [4- [ (4-nitrophenyl)sulfamoyl]phenyl]acetamide .科学研究应用
Livestock Matrices Analysis
Sulfanitran, as a member of the sulfonamides, is used in livestock to control and prevent diseases . A study developed a rapid and efficient multi-residue analytical method to screen and confirm 31 sulfonamides, including Sulfanitran, in livestock samples . This method uses ultra-high-performance liquid chromatography combined with comprehensive mass spectrometric approaches . The method was validated according to the Codex guidelines and applied to real livestock samples .
Antibiotic Residue Detection in Soil
Sulfanitran is one of the antibiotics that can be detected in soil . A novel acidity-regulated extraction-partition-concentration protocol was established for the simultaneous extraction of five classes of antibiotics, including sulfonamides like Sulfanitran, from the soil . This method significantly improved the sample preparation efficiency by optimizing the extraction method and omitting the time-consuming solid-phase extraction (SPE) procedure .
Antibiotic Resistance Study
The use of sulfonamides, including Sulfanitran, can lead to sulfonamide residues in foods of animal origin, causing adverse reactions such as the development of antibiotic resistance . This resistance can pose a severe threat to ecological safety by spreading antibiotic resistance genes .
Soil Microbial Communities Impact
Residues of antibiotics, including Sulfanitran, in the soil can affect the structure and function of soil microbial communities . This impact is a major concern for the ecological balance and health of the soil .
Drug Interactions
Sulfanitran can interact with other drugs, affecting their efficacy . For example, the therapeutic efficacy of Chlorpropamide can be increased when used in combination with Sulfanitran . On the other hand, Cholestyramine can cause a decrease in the absorption of Sulfanitran, potentially decreasing its efficacy .
Antibacterial Activity
Sulfanitran, as a sulfonamide, has excellent antibacterial activity against common bacteria . It inhibits bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid during the folate metabolic cycle . This inhibition leads to reduced availability of the reduced folic acid, which is essential for nucleic acid-based systems .
作用机制
Target of Action
Sulfanitran is a type of sulfonamide, a class of drugs known for their antibacterial properties .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is necessary for the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the formation of dihydropteroic acid, a precursor of folic acid . This results in a deficiency of folic acid in bacteria, affecting their growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by factors such as urinary pH and kidney function .
Result of Action
As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth and multiplication .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of drugs
安全和危害
When handling Sulfanitran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers Several papers have been published on Sulfanitran. For instance, a paper titled “High pressure liquid chromatographic determination of sulfanitran and dinsed in medicated feeds and premixes” describes a method for determining sulfanitran in a variety of feed premixes and formulations . Another paper discusses the simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry .
属性
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPFRGXNGPPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045898 | |
| Record name | Sulfanitran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfanitran | |
CAS RN |
122-16-7 | |
| Record name | Sulfanitran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanitran [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanitran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfanitran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFANITRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



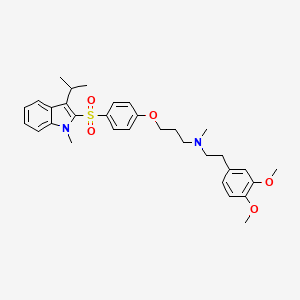
![N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1682621.png)
![3-{5-[(2-Fluorophenyl)amino]-1h-Indazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide](/img/structure/B1682622.png)

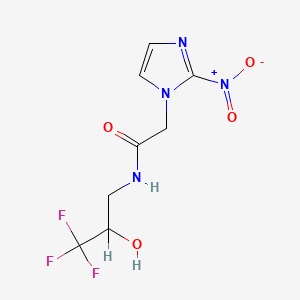

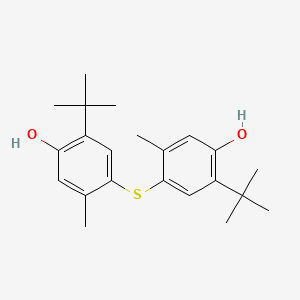
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)
![(2R,4'R,8a'R)-1-(2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide](/img/structure/B1682633.png)
